2-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Overview
Description
2-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a chemical compound that belongs to the quinazoline derivatives family. Quinazolines are heterocyclic aromatic organic compounds that have shown significant biological and pharmaceutical importance due to their diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Carboxamide Formation: The final step involves the reaction of the chlorinated quinazoline with benzenecarboxylic acid derivatives under amide coupling conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace chlorine or other substituents on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents such as sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized quinazolines, reduced derivatives, and substituted quinazolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, quinazoline derivatives have been studied for their potential antitumor, antiviral, and antimicrobial properties. This compound, in particular, may be investigated for its biological activity in various assays.
Medicine: Quinazoline derivatives have shown promise in the development of pharmaceuticals. This compound could be explored for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide: This compound is structurally similar but contains a thiazolidine ring instead of a quinazoline ring.
5-Chloro-N-((5S)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-benzamide: Another structurally related compound with a benzoxazine ring.
Uniqueness: 2-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-7-3-1-5-9(11)13(20)18-15-17-12-8-4-2-6-10(12)14(21)19-15/h1,3,5,7H,2,4,6,8H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPEXJOLDECHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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